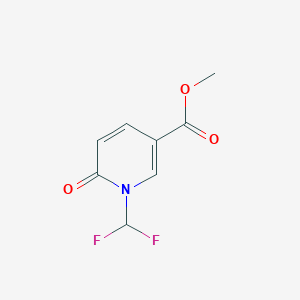

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a fluorinated pyridine derivative characterized by a difluoromethyl substituent at the 1-position and a methyl ester at the 3-position. The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name |

methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWZUVCHYMYFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of difluoromethyl-substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- CAS Number: 677763-00-7

- Molecular Formula: CHFN\O

- Molecular Weight: 189.12 g/mol

- IUPAC Name: Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. The difluoromethyl group enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Agrochemical Applications

Due to its structural properties, this compound has potential applications in agriculture as a pesticide or herbicide. The presence of the difluoromethyl group can improve the efficacy of agrochemicals by enhancing their stability and activity against pests.

Case Study: Pesticidal Efficacy

A study demonstrated that modified pyridine derivatives showed increased activity against common agricultural pests. The incorporation of the difluoromethyl moiety was found to improve the selectivity and potency of these compounds .

Table 1: Comparison of Biological Activities

Table 2: Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Hazard Statements | H302-H315-H319-H335 |

Mechanism of Action

The mechanism by which methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

† Synthesis and spectral data for the target compound are inferred from analogous reactions in the evidence.

Key Comparisons

Substituent Effects on Reactivity and Yield :

- The benzyloxy derivative (38.6% yield) demonstrates moderate synthetic efficiency , while dichlorobenzyl and fluorophenyl analogs likely follow similar pathways. Difluoromethyl substitution may require optimized conditions due to fluorine’s reactivity.

Physicochemical Properties: Lipophilicity: Chlorinated derivatives (e.g., 2,6-dichlorobenzyl) exhibit higher lipophilicity (ClogP ~2.5) compared to fluorinated analogs (ClogP ~1.8), influencing membrane permeability .

Spectral Data :

- 1H NMR : The benzyloxy derivative’s CH₂ group appears as a singlet (δ5.28), while fluorophenyl analogs show aromatic doublets (e.g., δ7.87, J = 8.8 Hz) . Difluoromethyl protons typically resonate as a triplet (δ~6.0–6.5, $^2J_{HF}$ ~50 Hz).

- 13C NMR : Carbonyl signals (C=O) for esters appear at δ~165–170 ppm across analogs .

Applications :

- Pharmaceutical Intermediates : Fluorophenyl and difluoromethyl derivatives are prioritized for drug development due to enhanced metabolic stability and target affinity .

- Enzyme Inhibition : Benzyloxy and dichlorobenzyl analogs show promise as β-lactamase inhibitors, suggesting the target compound may have similar biological activity .

Biological Activity

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 677763-00-7) is a compound of considerable interest in medicinal chemistry due to its unique structural features, particularly the difluoromethyl group. This compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways.

Target Enzymes

One of the primary targets identified for compounds with similar structures is succinate dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid (TCA) cycle. The inhibition of SDH can lead to energy deprivation in cells, particularly in pathogenic organisms .

Mode of Action

The compound likely disrupts the TCA cycle by inhibiting SDH, resulting in reduced ATP production and eventual cell death. This mechanism is particularly relevant in the context of developing antifungal and anticancer agents .

Pharmacokinetics

Compounds containing difluoromethyl groups are known to exhibit enhanced lipophilicity and metabolic stability, which can improve their bioavailability. This property is advantageous for drug development as it may lead to more effective therapeutic agents .

Biological Activities

Research indicates that this compound has shown promise in various biological assays:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to similar pyridine structures have demonstrated improved efficacy in inducing apoptosis in tumor cells .

- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of histone deacetylases (HDACs), specifically HDAC6, which is implicated in cancer progression and neurodegenerative diseases. The difluoromethyl moiety enhances selectivity and potency against HDAC6 compared to other HDACs .

Case Study 1: Anticancer Potential

A recent study evaluated the cytotoxic effects of various difluoromethylated compounds on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard treatments like bleomycin. The study emphasized the importance of structural modifications for enhancing biological activity .

Case Study 2: HDAC Inhibition

Another investigation into difluoromethyl-substituted oxadiazoles revealed their role as potent inhibitors of HDAC6, with selectivity over other HDAC subtypes. This research utilized kinetic studies and X-ray crystallography to elucidate the binding mechanisms, paving the way for novel therapeutic strategies targeting HDAC6-related pathways .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.